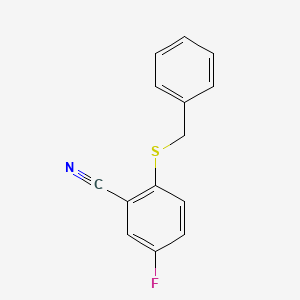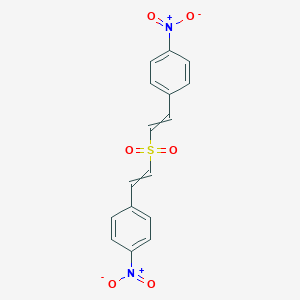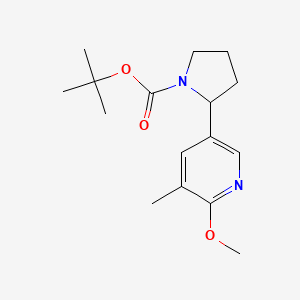![molecular formula C12H16F3NO4S B11823857 2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)
2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H16F3NO4S It is characterized by the presence of a trifluoromethyl group and a sulfonyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(2-(2-Methoxyethoxy)ethanol and 5-(trifluoromethyl)aniline.
Sulfonylation: The key step involves the sulfonylation of 5-(trifluoromethyl)aniline with 2-(2-(2-Methoxyethoxy)ethanesulfonyl chloride) under basic conditions. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are designed to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The aniline moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The sulfonyl group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A related compound with similar ether linkages but lacking the aniline and trifluoromethyl groups.
4-Methylbenzenesulfonate Derivatives: Compounds with similar sulfonyl groups but different aromatic substituents.
Uniqueness
2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline is unique due to the combination of its trifluoromethyl and sulfonyl groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H16F3NO4S |
|---|---|
Peso molecular |
327.32 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyethoxy)ethylsulfonyl]-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H16F3NO4S/c1-19-4-5-20-6-7-21(17,18)11-3-2-9(8-10(11)16)12(13,14)15/h2-3,8H,4-7,16H2,1H3 |
Clave InChI |
JLOAZMCXTOTYGE-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)


![[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823790.png)

![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)




![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)

